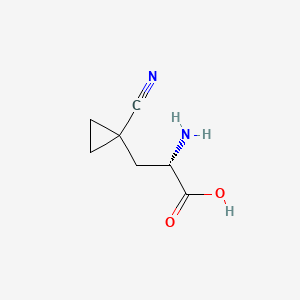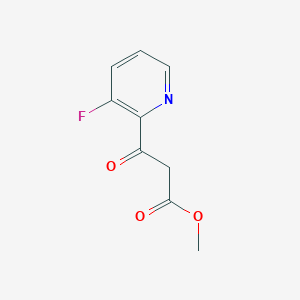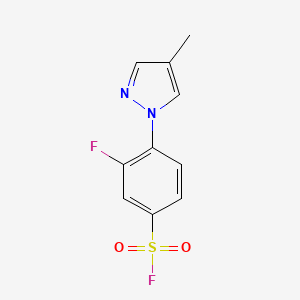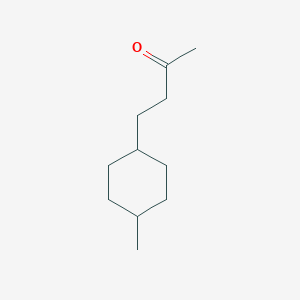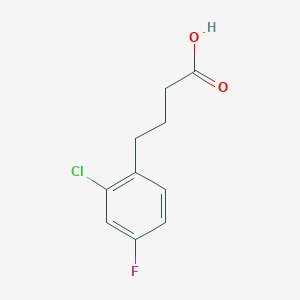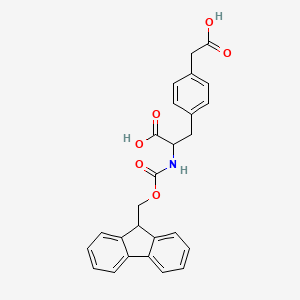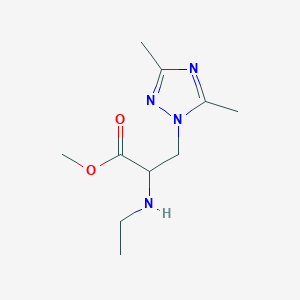![molecular formula C13H16O B13617535 [2-(2-Phenylcyclopropyl)cyclopropyl]methanol](/img/structure/B13617535.png)
[2-(2-Phenylcyclopropyl)cyclopropyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its unique structure, which includes two cyclopropyl groups and a phenyl group attached to a methanol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Phenylcyclopropyl)cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with phenylcyclopropane under specific conditions. One common method includes the hydrogenation of cyclopropanecarboxaldehyde in the presence of a cobalt or nickel catalyst under controlled temperature and pressure conditions . This method is preferred due to its efficiency and the mild conditions required.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using high-pressure hydrogenation vessels. The process requires precise control of temperature and pressure to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[2-(2-Phenylcyclopropyl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted cyclopropyl derivatives .
Aplicaciones Científicas De Investigación
[2-(2-Phenylcyclopropyl)cyclopropyl]methanol has several scientific research applications:
Mecanismo De Acción
The mechanism by which [2-(2-Phenylcyclopropyl)cyclopropyl]methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, influencing various biochemical processes. Detailed studies on its mechanism of action are still ongoing, but it is known to affect cellular signaling pathways and enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethanol: A simpler analog with a single cyclopropyl group.
Phenylcyclopropane: Contains a phenyl group attached to a cyclopropane ring.
Cyclopropanemethanol: Similar structure but lacks the phenyl group.
Uniqueness
What sets [2-(2-Phenylcyclopropyl)cyclopropyl]methanol apart from these similar compounds is its dual cyclopropyl groups and the presence of a phenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C13H16O |
|---|---|
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
[2-(2-phenylcyclopropyl)cyclopropyl]methanol |
InChI |
InChI=1S/C13H16O/c14-8-10-6-11(10)13-7-12(13)9-4-2-1-3-5-9/h1-5,10-14H,6-8H2 |
Clave InChI |
SNNZUVSAKBFUAR-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C2CC2C3=CC=CC=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


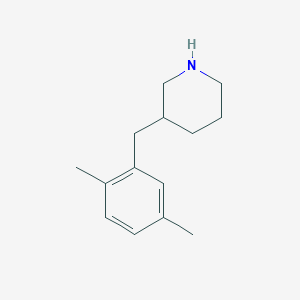
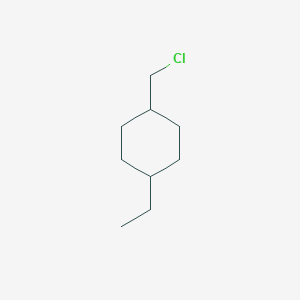
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride](/img/structure/B13617461.png)
